molecular formula C12H22O3 B095743 Methyl 10-oxoundecanoate CAS No. 18993-09-4

Methyl 10-oxoundecanoate

Cat. No. B095743
CAS RN: 18993-09-4
M. Wt: 214.3 g/mol
InChI Key: TXRMRSKJQBFMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 10-oxoundecanoate is a chemical compound that belongs to the family of oxo fatty acids. It is also known as Methyl 10-oxoundecanoate or Methyl undecylenoylacetate. This compound has a wide range of applications in various fields, including scientific research, pharmaceuticals, and cosmetics.

Mechanism Of Action

The mechanism of action of Methyl 10-oxoundecanoate is not fully understood. However, it is believed to act as a substrate for various enzymes, which convert it into other compounds. These compounds then interact with various cellular processes, leading to the observed physiological effects.

Biochemical And Physiological Effects

Methyl 10-oxoundecanoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer and lung cancer. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

Methyl 10-oxoundecanoate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, it has some limitations as well. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It also has a strong odor, which can be unpleasant to work with.

Future Directions

There are several future directions for the use of Methyl 10-oxoundecanoate in scientific research. One direction is the development of new compounds based on Methyl 10-oxoundecanoate, which could have improved anti-cancer and anti-inflammatory properties. Another direction is the development of new synthesis methods that are more efficient and environmentally friendly. Finally, there is a need for more research to fully understand the mechanism of action of Methyl 10-oxoundecanoate and its potential applications in various fields.
Conclusion:
Methyl 10-oxoundecanoate is a versatile compound that has a wide range of applications in various fields. It has been extensively used in scientific research as a precursor for the synthesis of various compounds. It has also been shown to have anti-cancer and anti-inflammatory properties. While there are some limitations to its use in lab experiments, there are several future directions for its development and use. Overall, Methyl 10-oxoundecanoate is a promising compound with significant potential for future research and development.

Synthesis Methods

Methyl 10-oxoundecanoate can be synthesized by reacting undecylenic acid with acetic anhydride in the presence of sulfuric acid. The reaction takes place at a temperature of 80-90°C for 4-5 hours. After the reaction, the product is extracted with ether and purified by distillation.

Scientific Research Applications

Methyl 10-oxoundecanoate has been extensively used in scientific research as a precursor for the synthesis of various compounds. It has been used as a starting material for the synthesis of 10-oxoundecanoic acid, which has been shown to have anti-inflammatory and anti-cancer properties. It has also been used as a precursor for the synthesis of various esters, which have been used as flavoring agents in the food industry.

properties

CAS RN

18993-09-4

Product Name

Methyl 10-oxoundecanoate

Molecular Formula

C12H22O3

Molecular Weight

214.3 g/mol

IUPAC Name

methyl 10-oxoundecanoate

InChI

InChI=1S/C12H22O3/c1-11(13)9-7-5-3-4-6-8-10-12(14)15-2/h3-10H2,1-2H3

InChI Key

TXRMRSKJQBFMRQ-UHFFFAOYSA-N

SMILES

CC(=O)CCCCCCCCC(=O)OC

Canonical SMILES

CC(=O)CCCCCCCCC(=O)OC

Other CAS RN

18993-09-4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.